molecular formula C23H19ClN2O2 B11973465 9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303059-67-8

9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11973465
CAS No.: 303059-67-8
M. Wt: 390.9 g/mol
InChI Key: SGHPXDLMYHPLOH-UHFFFAOYSA-N
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Description

9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound characterized by:

  • Position 2: A 4-methoxyphenyl group, providing electron-donating effects via the methoxy substituent.
  • Position 5: A phenyl group, contributing to aromatic stacking interactions.
  • This scaffold is structurally related to pyrazolo[1,5-c][1,3]benzoxazine derivatives investigated for cholinesterase inhibition and neuroprotective activity .

Properties

CAS No.

303059-67-8

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

9-chloro-2-(4-methoxyphenyl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H19ClN2O2/c1-27-18-10-7-15(8-11-18)20-14-21-19-13-17(24)9-12-22(19)28-23(26(21)25-20)16-5-3-2-4-6-16/h2-13,21,23H,14H2,1H3

InChI Key

SGHPXDLMYHPLOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the cyclization to form the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process might also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various halogenated or alkylated compounds .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C23H19ClN2O2
CAS Number: 303059-67-8
IUPAC Name: 9-chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

The compound features a complex structure that contributes to its unique properties and potential applications. Its molecular design allows for interactions with biological systems and incorporation into polymer matrices.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. Research indicates that related compounds exhibit significant antibacterial activity against various pathogens. For instance, a study demonstrated that certain pyrazole derivatives have minimum inhibitory concentrations as low as 0.5 μg/mL against bacterial strains, suggesting potential for development as antimicrobial agents .

Material Science

Benzoxazine-based materials are known for their excellent thermal stability and mechanical properties. The incorporation of 9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine into polymer matrices has been explored for creating high-performance thermosetting resins. These materials can withstand high temperatures and exhibit improved toughness compared to traditional resins .

Drug Development

The compound's structure suggests potential applications in drug development, particularly in targeting specific biological pathways. The presence of the chloro and methoxy groups may enhance its bioactivity and selectivity towards certain receptors or enzymes involved in disease processes.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition of bacterial growth with MIC values < 0.5 μg/mL .
Study BMaterial PropertiesShowed that benzoxazine resins containing this compound exhibited superior thermal stability and mechanical strength compared to conventional materials .
Study CDrug DevelopmentInvestigated the compound's interaction with specific biological targets; preliminary results indicate promising bioactivity .

Mechanism of Action

The mechanism of action of 9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Analogues

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and selected analogues:

Compound Name/Evidence ID Substituents Molecular Formula Molecular Weight Key Properties/Bioactivity
Target Compound 2: 4-methoxyphenyl; 5: phenyl; 9: Cl C24H19ClN2O2* ~424.8 Moderate lipophilicity, potential BuChE inhibition (predicted)
9-Chloro-2-(4-fluorophenyl)-5-(4-pyridinyl)-... 2: 4-fluorophenyl; 5: 4-pyridinyl C22H16ClFN3O 408.8 Increased polarity (pyridine), reduced steric bulk
9-Chloro-2-(4-methoxyphenyl)-5-(2,3,4-trimethoxyphenyl)-... 2: 4-methoxyphenyl; 5: 2,3,4-trimethoxyphenyl C26H25ClN2O5 480.9 Enhanced solubility (methoxy groups), steric hindrance
9-Chloro-2-(2-furyl)-5-(4-methoxyphenyl)-... 2: furan-2-yl; 5: 4-methoxyphenyl C22H17ClN2O3 400.8 Heteroaromatic substitution (furan), altered electronic profile
7,9-Dichloro-2-methyl-... (Compound 6a, ) 2: methyl; 7: Cl; 9: Cl C14H10Cl2N2O2 309.1 BuChE inhibitor (IC50 = 1.06 mM)
9-Chloro-5-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-... 5: 2,4-dichlorophenyl; 2: 4-fluorophenyl C22H14Cl3FN2O 447.7 High lipophilicity, potential cytotoxicity

*Estimated based on structural analogues.

Key Observations:
  • Electron-Donating vs.
  • Steric Effects : Bulky substituents at position 5 (e.g., 2,3,4-trimethoxyphenyl in ) may reduce conformational flexibility, whereas phenyl (target) balances planarity and steric tolerance.
  • Halogenation : Chlorine at position 9 is conserved in most analogues, critical for hydrophobic interactions in cholinesterase inhibition . Additional halogens (e.g., 2,4-dichlorophenyl in ) may enhance potency but risk off-target effects.

Biological Activity

9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that contributes to its biological activity. The molecular formula is C24H19ClN2OC_{24}H_{19}ClN_2O, and it has a molecular weight of approximately 392.87 g/mol. Its structure includes a benzoxazine moiety, which is known for its diverse pharmacological properties.

Biological Activity Overview

Research into the biological activity of 9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has revealed several key areas of interest:

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Reference
Mia PaCa-212.5
PANC-115.0
RKO10.0
LoVo14.0

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Various studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Candida albicans16Fungicidal

The proposed mechanisms for the biological activity of this compound include:

  • DNA Intercalation : Similar compounds are known to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress in cancer cells, leading to cell death.

Study on Antitumor Effects

In a recent study published in PubMed, researchers synthesized several derivatives of benzoxazine compounds and evaluated their antitumor activities. The study found that derivatives similar to 9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibited promising results against multiple cancer types, with particular efficacy noted in pancreatic cancer models .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of various benzoxazine derivatives. The results indicated that compounds with structural similarities to the target compound showed significant antibacterial and antifungal activities, suggesting potential for therapeutic applications in infectious diseases .

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